molecular formula C13H17NO2 B14510416 Ethyl (5,6,7,8-tetrahydroisoquinolin-3-yl)acetate CAS No. 63797-27-3

Ethyl (5,6,7,8-tetrahydroisoquinolin-3-yl)acetate

Cat. No.: B14510416
CAS No.: 63797-27-3
M. Wt: 219.28 g/mol
InChI Key: CYCJBHIBWPZJLN-UHFFFAOYSA-N
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Description

Ethyl (5,6,7,8-tetrahydroisoquinolin-3-yl)acetate is an organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The structure of this compound consists of a tetrahydroisoquinoline core with an ethyl acetate group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5,6,7,8-tetrahydroisoquinolin-3-yl)acetate typically involves the reaction of 5,6,7,8-tetrahydroisoquinoline with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5,6,7,8-tetrahydroisoquinolin-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated tetrahydroisoquinoline compounds.

Scientific Research Applications

Ethyl (5,6,7,8-tetrahydroisoquinolin-3-yl)acetate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (5,6,7,8-tetrahydroisoquinolin-3-yl)acetate is unique due to the presence of the ethyl acetate group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and facilitate its interaction with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

63797-27-3

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl 2-(5,6,7,8-tetrahydroisoquinolin-3-yl)acetate

InChI

InChI=1S/C13H17NO2/c1-2-16-13(15)8-12-7-10-5-3-4-6-11(10)9-14-12/h7,9H,2-6,8H2,1H3

InChI Key

CYCJBHIBWPZJLN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC=C2CCCCC2=C1

Origin of Product

United States

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